[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester
Overview
Description
[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H15Cl2N3O2S and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester” are currently unknown. The compound is a derivative of 4,6-dichloropyrimidine , which is known to have various biological activities . .
Mode of Action
It’s worth noting that pyrimidine derivatives, such as this compound, are often involved in nucleophilic substitution reactions These reactions could potentially lead to changes in the target molecules, affecting their function
Biochemical Pathways
Pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production , suggesting that they may impact immune response pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural similarity to other pyrimidine derivatives, it may have similar effects, such as inhibiting immune-activated nitric oxide production . .
Properties
IUPAC Name |
tert-butyl N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2S/c1-15(2,3)22-14(21)18-9-4-6-10(7-5-9)23-13-19-11(16)8-12(17)20-13/h4-8H,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFWSILDAMGQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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